molecular formula C12H10O B8522839 3-(2-Phenylethenyl)furan CAS No. 114078-26-1

3-(2-Phenylethenyl)furan

Cat. No.: B8522839
CAS No.: 114078-26-1
M. Wt: 170.21 g/mol
InChI Key: FGPODXIBURBNDF-UHFFFAOYSA-N
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Description

3-(2-Phenylethenyl)furan is a furan derivative characterized by a styrenyl (phenylethenyl) group attached to the furan ring at the 3-position. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol . This compound exhibits notable photochemical reactivity, including participation in [2+2] and [4+2] intramolecular cycloadditions under UV irradiation, as evidenced by its UV absorption maxima at 353 nm (logε = 4.40) and 335 nm (logε = 4.57) in ethanol . The synthesis typically involves Friedel-Crafts acylation or vinylation strategies, with intermediates such as brominated furan carboxylic acids (e.g., 5-bromofuran-2-carboxylic acid) serving as precursors .

Properties

CAS No.

114078-26-1

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-phenylethenyl)furan

InChI

InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H

InChI Key

FGPODXIBURBNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=COC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Phenylethenyl)furan with structurally or functionally related furan and styrenyl derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties/Activity Applications References
This compound C₁₆H₁₄O Phenylethenyl, furan Friedel-Crafts acylation/[2+2] UV λmax: 353 nm; Photoreactive Photochemical studies
(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene (ST) C₁₅H₁₆O₂ Hydroxyl, isopropyl, phenylethenyl Biosynthetic (Photorhabdus) Inhibits juvenile hormone epoxide hydrolase (JHEH) Insecticidal agents
3-(Triethoxysilyl)furan C₁₀H₁₈O₄Si Triethoxysilyl Silane-functionalization Boiling point: 50°C (0.2 mmHg) Organosilicon materials
3-Vinyl-2-(2-phenylethenyl)furan C₁₆H₁₄O Vinyl, phenylethenyl Vinylation of furan precursors UV λmax: 245 nm; Mp: 58°C Synthetic intermediates
5-Bromofuran-2-carboxylic acid C₅H₃BrO₃ Bromine, carboxylic acid Bromination of furan acids Reactive halogen for cross-coupling Pharmaceutical intermediates

Physicochemical Properties

  • UV Absorption : this compound exhibits strong UV absorption at 353 nm, whereas 3-Vinyl-2-(2-phenylethenyl)furan shows a hypsochromic shift (λmax = 245 nm) due to conjugation differences .
  • Thermal Stability : 3-(Triethoxysilyl)furan has a low boiling point (50°C at 0.2 mmHg), making it volatile compared to the high-melting (58°C) 3-Vinyl-2-(2-phenylethenyl)furan .

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